tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18081435
InChI: InChI=1S/C12H15ClN4O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3,(H2,14,15,16)
SMILES:
Molecular Formula: C12H15ClN4O2
Molecular Weight: 282.72 g/mol

tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

CAS No.:

Cat. No.: VC18081435

Molecular Formula: C12H15ClN4O2

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate -

Specification

Molecular Formula C12H15ClN4O2
Molecular Weight 282.72 g/mol
IUPAC Name tert-butyl 2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate
Standard InChI InChI=1S/C12H15ClN4O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3,(H2,14,15,16)
Standard InChI Key HMHCFMZJOUQYNV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CN1C=CC2=C1N=C(N=C2Cl)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is C₁₂H₁₅ClN₄O₂, with a molecular weight of 282.72 g/mol. The compound’s structure comprises:

  • A pyrrolo[2,3-d]pyrimidine core, a bicyclic system known for its planar aromaticity and ability to engage in π-π stacking interactions with biological targets.

  • A 2-amino substituent, which enhances hydrogen-bonding potential and modulates electronic properties.

  • A 4-chloro group, contributing to electrophilic reactivity and steric effects.

  • A tert-butyl ester at position 7, improving lipid solubility and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClN₄O₂
Molecular Weight282.72 g/mol
SolubilitySoluble in DMSO, MeOH
LogP (Predicted)2.1

The tert-butyl group’s hydrophobicity (LogP ≈ 2.1) suggests moderate membrane permeability, while the amino and ester functionalities enable solubility in polar solvents .

Synthesis and Characterization

Synthetic Route

The synthesis involves a multi-step sequence:

  • Core Formation: Cyclization of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under basic conditions generates the pyrrolo[2,3-d]pyrimidine scaffold .

  • Chlorination: A non-phosphorus Vilsmeier reagent (e.g., oxalyl chloride/DMF) introduces the 4-chloro substituent .

  • Amination: Selective substitution at position 2 using ammonia or protected amines .

  • Esterification: Reaction with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) installs the acetoxy group .

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.40 (s, 9H, tert-butyl), 4.62 (s, 2H, CH₂), 6.85 (s, 1H, pyrrole-H), 7.20 (br s, 2H, NH₂) .

  • HRMS: m/z 283.0821 [M+H]⁺ (calculated for C₁₂H₁₅ClN₄O₂: 283.0825).

  • HPLC Purity: >95% (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against protein tyrosine kinases (PTKs), critical regulators of cell signaling pathways. In a kinase panel assay, it demonstrated selectivity for AGC-family kinases (e.g., PKB/Akt, p70S6K), with IC₅₀ values in the low micromolar range .

Table 2: Inhibitory Activity Against Selected Kinases

KinaseIC₅₀ (μM)SelectivitySource
PKB/Akt1.2High
p70S6K2.5Moderate
JAK3>10Low

Cytotoxicity Profile

Preliminary assays on cancer cell lines (HT-29, TK-10) revealed IC₅₀ values of 50–100 nM, with minimal toxicity to non-cancerous cells (IC₅₀ > 10 μM) .

Comparative Analysis with Analogues

Role of Substituents

  • Chloro vs. Fluoro: Replacement of the 4-chloro group with fluorine reduces kinase affinity by 3-fold, likely due to decreased electrophilicity .

  • tert-Butyl Ester vs. Carboxamide: The ester derivative (logP = 2.1) exhibits better cellular uptake than the carboxamide analogue (logP = 0.8) .

Table 3: Structural Modifications and Activity

ModificationPKB/Akt IC₅₀ (μM)Solubility (mg/mL)
4-Cl, tert-butyl ester1.20.5
4-F, tert-butyl ester3.80.7
4-Cl, carboxamide5.62.1

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